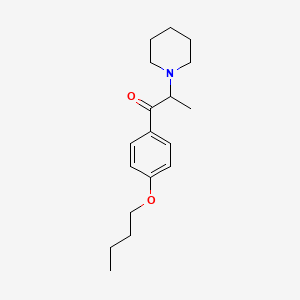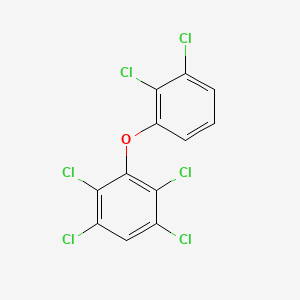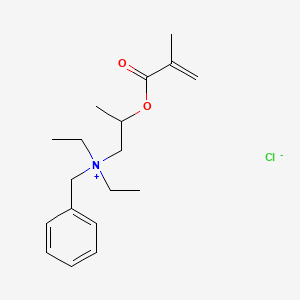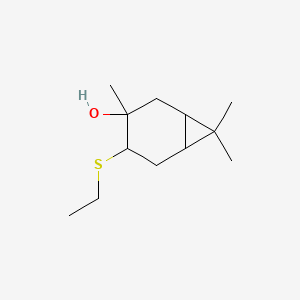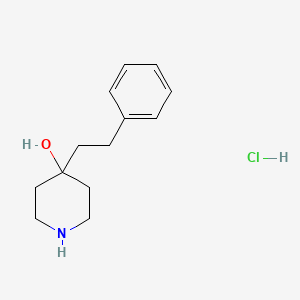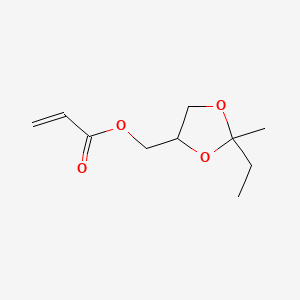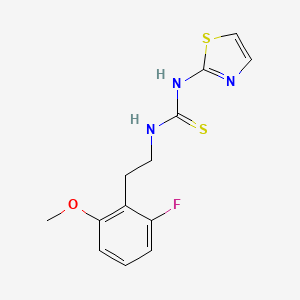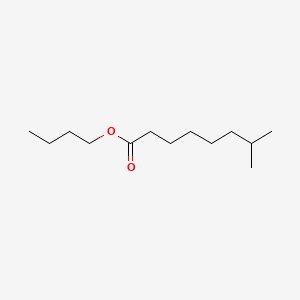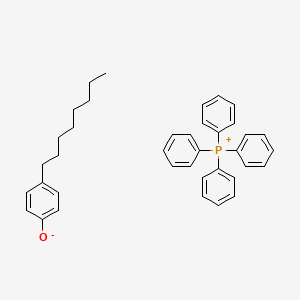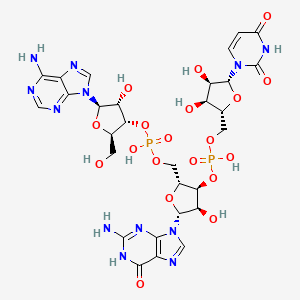
Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is a trinucleotide composed of uridine, guanosine, and adenosine linked by phosphodiester bonds. This compound is significant in various biological processes, particularly in the synthesis and regulation of RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotide monomers. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents include phosphoramidites and activating agents such as tetrazole. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine may utilize automated synthesizers that allow for the precise addition of each nucleotide. These machines can handle large-scale production with high efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: 8-oxoguanine and other oxidized nucleobases.
Reduction: Reduced forms of the nucleobases.
Substitution: Modified nucleotides with new functional groups.
Applications De Recherche Scientifique
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in RNA synthesis and regulation, serving as a substrate for various enzymes.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.
Mécanisme D'action
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects primarily through its incorporation into RNA molecules. It serves as a substrate for RNA polymerases, which catalyze the formation of RNA strands. The compound can also interact with various proteins and enzymes involved in RNA processing and regulation, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-cytidine
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-uridine
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-thymidine
Uniqueness
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is unique due to its specific sequence of nucleotides, which can influence its interactions with enzymes and proteins. This sequence specificity can affect its role in RNA synthesis and regulation, making it distinct from other trinucleotides.
Propriétés
Numéro CAS |
3494-34-6 |
|---|---|
Formule moléculaire |
C29H36N12O19P2 |
Poids moléculaire |
918.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)26-17(46)19(9(3-42)56-26)59-62(52,53)55-5-11-20(18(47)27(58-11)41-8-35-14-23(41)37-28(31)38-24(14)48)60-61(50,51)54-4-10-15(44)16(45)25(57-10)39-2-1-12(43)36-29(39)49/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
Clé InChI |
HWGKGFSOVXJHKF-POYLIAOGSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


